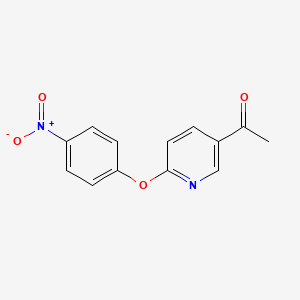

1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone

CAS No.: 1546211-12-4

Cat. No.: VC4424804

Molecular Formula: C13H10N2O4

Molecular Weight: 258.233

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1546211-12-4 |

|---|---|

| Molecular Formula | C13H10N2O4 |

| Molecular Weight | 258.233 |

| IUPAC Name | 1-[6-(4-nitrophenoxy)pyridin-3-yl]ethanone |

| Standard InChI | InChI=1S/C13H10N2O4/c1-9(16)10-2-7-13(14-8-10)19-12-5-3-11(4-6-12)15(17)18/h2-8H,1H3 |

| Standard InChI Key | IZGKWONXCWCUSH-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Key Findings

1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone (CAS: 1546211-12-4) is a heterocyclic compound featuring a pyridine core substituted with a 4-nitrophenoxy group and an acetyl moiety. It serves as a critical intermediate in pharmaceutical synthesis and exhibits structural motifs associated with bioactivity. This report synthesizes data from peer-reviewed studies, patents, and chemical databases to elucidate its properties, synthesis, and applications.

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s IUPAC name is 1-[6-(4-nitrophenoxy)pyridin-3-yl]ethanone, with the molecular formula C₁₃H₁₀N₂O₄ and a molecular weight of 258.23 g/mol . Key structural features include:

-

Pyridine ring: Substituted at the 3-position with an acetyl group and at the 6-position with a 4-nitrophenoxy group.

-

Nitrophenoxy moiety: Introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₀N₂O₄ | |

| Molecular Weight | 258.23 g/mol | |

| XLogP3 | 2.2 | |

| Topological Polar SA | 85 Ų | |

| Hydrogen Bond Acceptors | 5 |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 4.58 (2H, s, CH₂), 8.05–7.39 (aromatic protons), 8.39 (1H, s, CH) .

-

IR (KBr): Peaks at 1645 cm⁻¹ (C=O), 1574 cm⁻¹ (NO₂), and 3342 cm⁻¹ (NH) .

Synthetic Routes

Nucleophilic Aromatic Substitution

A common method involves reacting 5,6-diaminopyridine-3-ol with 4-nitrophenyl derivatives under basic conditions. For example:

-

Acetylation: 5,6-Diaminopyridine-3-ol reacts with acetic anhydride to form an intermediate .

-

Etherification: The hydroxyl group is activated via potassium carbonate in DMF, followed by substitution with 4-chloronitrobenzene .

Table 2: Optimization of Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acetylation | Acetic anhydride, reflux | 92% |

| Etherification | K₂CO₃, DMF, 4-chloronitrobenzene | 85% |

Palladium-Catalyzed Cross-Coupling

Alternative routes employ palladium catalysts for coupling 1-(6-methylpyridin-3-yl)ethanone with aryl halides. For instance, using 4-bromophenylmethylsulfone and Pd(OAc)₂ in DMF at 85°C yields the target compound with 83% efficiency .

Chemical Reactivity and Derivatives

Functional Group Transformations

-

Nitro Reduction: The nitro group can be reduced to an amine using hydrogenation (H₂/Pd-C), forming 1-(6-(4-aminophenoxy)pyridin-3-yl)ethanone.

-

Acetyl Modifications: The ketone undergoes condensation reactions with hydrazines to form hydrazones, as demonstrated in antitubercular agent synthesis .

Stability and Degradation

-

The compound is stable under inert conditions but susceptible to hydrolysis in acidic/basic media due to the labile ether linkage.

Biological Activity and Applications

Pharmaceutical Intermediates

The compound is a precursor in synthesizing COX-2 inhibitors like Etoricoxib, where it facilitates aryl-aryl coupling steps .

Industrial and Research Applications

Material Science

The nitro group’s electron-deficient nature makes the compound a candidate for optoelectronic materials, though literature evidence remains sparse.

Analytical Chemistry

Used as a standard in HPLC and mass spectrometry due to its distinct UV-Vis absorption profile (λₘₐₓ ≈ 270 nm) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume